2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
The compound “2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups including a pyrimidinone ring, an indole ring, a methoxybenzyl group, and an acetamide group with a m-tolyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluoro group could introduce some interesting electronic effects, as fluorine is highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrimidinone and indole rings might undergo electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall structure of the molecule. For example, the presence of the fluoro and methoxy groups could affect the compound’s polarity and solubility .Scientific Research Applications
Hepatitis B Virus Inhibition
A study by Ivashchenko et al. (2019) detailed the synthesis and structural analysis of a related compound, evaluating it as a new inhibitor of the hepatitis B virus (HBV). The compound exhibited in vitro nanomolar inhibitory activity against HBV, highlighting its potential as a lead for developing new antiviral drugs (Ivashchenko et al., 2019).
Analgesic Activity Evaluation
Another research focus is on analgesic properties, as seen in the study by Fouchard et al. (2001), where (indol-3-yl)alkylamides, related in structure, were synthesized and evaluated for their analgesic activity. This study identifies compounds with significant analgesic properties, comparable to reference drugs, indicating the potential for pain management applications (Fouchard et al., 2001).
Antiallergic Agents Development
Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, aiming to discover novel antiallergic compounds. Their efforts identified a compound significantly more potent than established antihistamines, emphasizing the importance of structural exploration in developing new antiallergic therapies (Menciu et al., 1999).
Investigation of A2B Adenosine Receptor Antagonists
Research by Cheung et al. (2010) on 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides, which share structural motifs with the compound , aimed at discovering drug-like, non-xanthine based A2B adenosine receptor antagonists. This work underscores the potential of such compounds in modulating adenosine receptors, with implications for treating various conditions, including inflammatory diseases (Cheung et al., 2010).
Future Directions
Properties
IUPAC Name |
2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3/c1-17-4-3-5-20(12-17)30-24(33)15-32-23-11-8-19(28)13-22(23)25-26(32)27(34)31(16-29-25)14-18-6-9-21(35-2)10-7-18/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHSFTVFGMDBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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